molecular formula C22H29N3O4S B11466018 N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide

Cat. No.: B11466018
M. Wt: 431.6 g/mol
InChI Key: CMTXEHGJUOSCAV-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes an acetyl group, an ethoxypropylamino group, a phenylethyl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Ethoxypropylamino Group: This step involves the reaction of 3-ethoxypropylamine with an appropriate precursor to introduce the ethoxypropylamino group.

    Introduction of the Phenylethyl Group: This step involves the reaction of the intermediate with a phenylethyl precursor under suitable conditions to form the phenylethyl group.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Formation of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate with a thiophen-2-ylmethyl precursor to form the desired compound.

Industrial Production Methods

Industrial production of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxypropylamino and thiophen-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: Use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Use in the synthesis of other complex organic compounds and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-(thiophen-2-ylmethyl)amino]-N-(3-ethoxypropyl)-2-phenylacetamide

InChI

InChI=1S/C22H29N3O4S/c1-3-29-13-8-12-23-22(28)21(18-9-5-4-6-10-18)25(16-19-11-7-14-30-19)20(27)15-24-17(2)26/h4-7,9-11,14,21H,3,8,12-13,15-16H2,1-2H3,(H,23,28)(H,24,26)

InChI Key

CMTXEHGJUOSCAV-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC=CS2)C(=O)CNC(=O)C

Origin of Product

United States

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